molecular formula C17H25N3O4 B11364070 N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-nitrophenoxy)acetamide

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-nitrophenoxy)acetamide

Cat. No.: B11364070
M. Wt: 335.4 g/mol
InChI Key: KJCCPWCOCUERKD-UHFFFAOYSA-N
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Description

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-nitrophenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylamino group, a cyclohexyl ring, and a nitrophenoxy acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-nitrophenoxy)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the cyclohexyl ring, followed by the introduction of the dimethylamino group. The nitrophenoxy acetamide moiety is then attached through a series of reactions involving nitration and acylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol or methanol are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-nitrophenoxy)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The dimethylamino group and the nitrophenoxy moiety play crucial roles in binding to these targets, which can include enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-nitrophenoxy)acetamide is unique due to the presence of the nitro group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C17H25N3O4

Molecular Weight

335.4 g/mol

IUPAC Name

N-[[1-(dimethylamino)cyclohexyl]methyl]-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C17H25N3O4/c1-19(2)17(10-6-3-7-11-17)13-18-16(21)12-24-15-9-5-4-8-14(15)20(22)23/h4-5,8-9H,3,6-7,10-13H2,1-2H3,(H,18,21)

InChI Key

KJCCPWCOCUERKD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCCCC1)CNC(=O)COC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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